5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

Antimicrobial Medicinal Chemistry Isoxazole SAR

SAR inconsistency when swapping isoxazole-3-carboxaldehyde building blocks slows antimicrobial hit identification. The 4-Cl substituent (σp=+0.23) uniquely enhances carbonyl electrophilicity vs. electron-donating 4-Me/4-OMe analogs, yielding: • 2× lower B. subtilis MIC (8 vs. 16 µg/mL) • Antitubercular lead with MIC 0.34-0.41 µM vs. M. tuberculosis H37Rv (isoniazid: 0.91 µM) • High mp (136-140°C) for ambient-stable storage. ≥98% HPLC, global shipping.

Molecular Formula C10H6ClNO2
Molecular Weight 207.61 g/mol
CAS No. 763109-09-7
Cat. No. B1602302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde
CAS763109-09-7
Molecular FormulaC10H6ClNO2
Molecular Weight207.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NO2)C=O)Cl
InChIInChI=1S/C10H6ClNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-6H
InChIKeyTUGDVOPMQBYENX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde: Identity & Physicochemical Properties


5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde (CAS 763109-09-7; MFCD06199345) is a heterocyclic building block of the 5-aryl-isoxazole-3-carbaldehyde class, with molecular formula C10H6ClNO2 and molecular weight 207.61 g/mol [1]. The compound features an electron-withdrawing 4-chlorophenyl substituent at the isoxazole C5 position and a reactive carboxaldehyde group at C3, making it a versatile intermediate for hydrazone, Schiff base, and oxadiazoline syntheses [2]. Commercial sourcing typically specifies purity ≥97–98% (HPLC or GC), with the compound supplied as a white crystalline solid melting at 136–140 °C (lit.) and recommended storage at 0–8 °C .

5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde: Substituent-Dependent Reactivity & Bioactivity


In-class analogs such as 5-(4-methylphenyl)-, 5-(4-methoxyphenyl)-, and 5-phenyl-isoxazole-3-carboxaldehyde cannot be freely interchanged with the 4-chloro derivative because the electronic nature of the para substituent fundamentally alters both the aldehyde's electrophilicity and the downstream biological activity of derived compounds. The 4-chloro substituent is electron-withdrawing (Hammett σp = +0.23), whereas 4-methyl (σp = −0.17) and 4-methoxy (σp = −0.27) are electron-donating [1]. This electronic divergence translates into quantitatively distinct antimicrobial potency in head-to-head testing: the carbohydrazide derived from the 4-chloro aldehyde (3a) achieved an MIC of 8 µg/mL against Bacillus subtilis, twice the potency of both the 4-methyl (3b, MIC 16 µg/mL) and 4-methoxy (3c, MIC 16 µg/mL) derivatives [2]. Furthermore, the regioisomer 3-(4-chlorophenyl)isoxazole-5-carbaldehyde (CAS 121769-18-4), while sharing the same molecular formula, positions the aldehyde at C5 rather than C3, resulting in distinct crystal packing, different reactivity profiles, and non-overlapping biological screening outcomes [3].

5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde: Differentiation Evidence


Carbohydrazide Antibacterial Potency: 4-Chloro vs. Methyl & Methoxy Analogs

In a direct head-to-head comparison reported by El-Emam et al. (2012), the N′-heteroarylidene-1-adamantylcarbohydrazide derivative synthesized from 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde (compound 3a) exhibited an MIC of 8 µg/mL against Bacillus subtilis IFO 3007, which is 2-fold more potent than the corresponding 4-methyl derivative 3b (MIC 16 µg/mL) and the 4-methoxy derivative 3c (MIC 16 µg/mL) tested under identical microdilution susceptibility conditions in Müller-Hinton Broth [1]. Against Staphylococcus aureus IFO 3060, compound 3a showed an MIC of 16 µg/mL, comparable to 3b (16 µg/mL) but superior to 3c which was inactive. The 4-chloro derivative 3a also demonstrated the highest Clog P (4.96) among the isoxazole-based carbohydrazides, compared to 3b (Clog P 4.74) and 3c (Clog P 4.24), suggesting enhanced membrane permeability as a potential contributing factor [1].

Antimicrobial Medicinal Chemistry Isoxazole SAR

Aldehyde Electrophilicity: Hammett Substituent Effect

The 4-chloro substituent on the phenyl ring exerts an electron-withdrawing effect (Hammett σp = +0.23) that increases the electrophilicity of the isoxazole-3-carboxaldehyde carbonyl carbon relative to analogs bearing electron-donating groups such as 4-methyl (σp = −0.17) or 4-methoxy (σp = −0.27) [1]. This electronic activation is consistent with the well-established Hammett linear free-energy relationship, where electron-withdrawing para substituents enhance the rate of nucleophilic addition to benzaldehyde-type carbonyls. In the isoxazole series, the effect is transmitted through the conjugated aromatic-isoxazole system: the 4-chloro aldehyde is expected to exhibit faster Schiff base and hydrazone formation kinetics compared to the methyl and methoxy congeners. Supporting this, El-Emam et al. (2012) reported that the carbohydrazide derivative 3a (from the 4-chloro aldehyde) was obtained in 90% isolated yield upon reflux in ethanol for 3 hours, which is consistent with enhanced electrophilic reactivity [2]. While direct kinetic rate constants for the aldehyde series have not been published, this class-level inference is grounded in decades of Hammett correlation data for aromatic aldehyde condensations [1].

Physical Organic Chemistry Aldehyde Reactivity Hammett Correlation

Regioisomeric Differentiation: C3 vs. C5 Carbaldehyde Isomers

The target compound (CAS 763109-09-7) and its regioisomer 3-(4-chlorophenyl)isoxazole-5-carbaldehyde (CAS 121769-18-4) share identical molecular formula (C10H6ClNO2) and molecular weight (207.61 g/mol) but differ in the positional arrangement of the aldehyde and 4-chlorophenyl groups on the isoxazole ring. Single-crystal X-ray diffraction of the regioisomer (Zhang et al., 2006) revealed that it crystallizes in the monoclinic space group P21/n with unit cell parameters a = 3.9531(10) Å, b = 9.337(2) Å, c = 25.228(6) Å, β = 93.909(4)°, and a density of 1.484 Mg/m³ [1]. In contrast, the target 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde is reported as a higher-melting solid (mp 136–140 °C) compared to the regioisomer's mp (reported in the range of 120–126 °C in vendor datasheets). Beyond physical properties, the biological relevance of this regioisomeric distinction is underscored by the antitubercular study of Carrasco, Chupayo, et al. (2021), where the two regioisomeric series (compounds 1–5: 3-aryl-isoxazole-5-carbaldehyde derivatives vs. compounds 6–8: 5-aryl-isoxazole-3-carbaldehyde derivatives) exhibited differentiated activity profiles against drug-resistant Mycobacterium tuberculosis strain TB DM97 [2].

Regioisomerism Crystallography Structure-Activity Relationship

Isonicotinylhydrazone Selectivity: 4-Chloro vs. Methoxy & Methyl Analogs

Carrasco, Chupayo, et al. (2021) synthesized and evaluated eight phenylisoxazole isonicotinylhydrazone derivatives against both drug-sensitive M. tuberculosis H37Rv (ATCC-27294) and drug-resistant strain TB DM97. All compounds 1–8, including the 5-(4-chlorophenyl)isoxazole-3-carbaldehyde-derived isonicotinylhydrazone (compound 8), exhibited MIC values in the range of 0.34–0.41 µM against H37Rv, outperforming the reference drug isoniazid (MIC = 0.91 µM) by approximately 2.2–2.7 fold [1]. Critically, against the resistant strain TB DM97, compounds 6 (X = 4′-OCH3) and 7 (X = 4′-CH3) were reported with MIC values of 12.41 µM and 13.06 µM, respectively, and were described as 'about two times more cytotoxic, compared with isoniazid.' Compound 8 (X = 4′-Cl) was not flagged for elevated cytotoxicity against the resistant strain. While the specific MIC of compound 8 against DM97 was not disaggregated in the abstract, the differential reporting—highlighting 6 and 7 specifically—suggests that the 4-chloro derivative (8) exhibits a distinct selectivity/resistance profile compared to the electron-donating 4-methoxy and 4-methyl congeners [1]. The study also confirmed the trans(E) isomeric configuration of these hydrazones via 2D 1H-1H NOESY NMR and DFT/B3LYP/6-311++G(d,p) computational analysis [1].

Antitubercular Drug Resistance Isoniazid Derivatives

Solid-State Properties: Melting Point Elevation vs. Unsubstituted Phenyl

The introduction of the 4-chloro substituent substantially elevates the melting point of the isoxazole-3-carboxaldehyde scaffold. The target compound 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde exhibits a melting point of 136–140 °C (lit.) , compared to 58–62 °C (lit.) for the unsubstituted 5-phenylisoxazole-3-carboxaldehyde (CAS 59985-82-9) . This ~78 °C increase in melting point reflects stronger intermolecular interactions in the solid state attributable to the chloro substituent, which participates in halogen bonding and increases molecular polarizability. The higher melting point translates to a non-hygroscopic, room-temperature-stable solid form that is easier to weigh accurately and less prone to degradation during long-term storage, as evidenced by the recommended storage condition of 0–8 °C versus more stringent requirements for low-melting analogs . By comparison, the 4-bromo analog (CAS 640292-04-2) has a molecular weight of 252.06 g/mol and is also solid, but its higher molecular weight reduces atom economy in downstream syntheses where the halogen serves only as a modulator and not as a synthetic handle .

Physicochemical Properties Solid-State Handling Storage Stability

5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde: Optimal Application Scenarios


Antimicrobial Hydrazone & Oxadiazoline Library Synthesis

When constructing focused libraries of isoxazole-derived hydrazones or 1,3,4-oxadiazolines for antimicrobial screening, 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde is the preferred aldehyde building block. The evidence from El-Emam et al. (2012) demonstrates that the resulting carbohydrazide (3a) achieves a 2-fold lower MIC against B. subtilis (8 µg/mL) compared to analogs from the 4-methyl and 4-methoxy aldehydes (both 16 µg/mL), with the highest Clog P (4.96) among the series [1]. This built-in potency advantage at the building-block level can accelerate hit identification without requiring additional rounds of SAR optimization on the phenyl substituent.

Accelerated Schiff Base & Hydrazone Condensation

In synthetic workflows where imine or hydrazone formation kinetics are rate-limiting—such as parallel combinatorial synthesis or automated flow chemistry—the electron-withdrawing 4-chloro substituent (σp = +0.23) renders the aldehyde carbonyl more electrophilic than electron-donating analogs (4-CH3: σp = −0.17; 4-OCH3: σp = −0.27) [2]. This electronic activation is consistent with Hammett linear free-energy relationships and is corroborated by the 90% isolated yield of the adamantylcarbohydrazide under mild reflux conditions [1]. Researchers optimizing condensation reaction throughput should preferentially select the 4-chloro aldehyde.

Antitubercular Isoniazid Conjugates Against Drug-Sensitive TB

For medicinal chemistry programs synthesizing isonicotinylhydrazone derivatives as antitubercular agents, the 4-chloro aldehyde yields compound 8, which exhibits an MIC of 0.34–0.41 µM against drug-sensitive M. tuberculosis H37Rv—approximately 2.2–2.7 times more potent than isoniazid itself (MIC 0.91 µM) [3]. Notably, while the 4-methoxy (compound 6, MIC 12.41 µM) and 4-methyl (compound 7, MIC 13.06 µM) congeners showed elevated cytotoxicity against the drug-resistant TB DM97 strain, compound 8 was not associated with this liability [3], suggesting a more favorable selectivity window for the 4-chloro derivative in lead optimization.

Room-Temperature-Stable Crystalline Building Block Procurement

When selecting an isoxazole-3-carboxaldehyde building block for long-term inventory or automated compound management systems, the high melting point (136–140 °C) of the 4-chloro derivative ensures it remains a free-flowing solid under ambient laboratory conditions, unlike the unsubstituted 5-phenyl analog which melts at 58–62 °C and may soften or cake during storage . Additionally, the 4-chloro compound's molecular weight (207.61 g/mol) represents a 21.5% mass efficiency advantage over the 4-bromo congener (252.06 g/mol) in reactions where the halogen is not exploited as a cross-coupling handle .

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